5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone
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Overview
Description
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is a chemical compound known for its unique structure and properties It features a pyrrolidinone ring substituted with a 4-chlorophenylmethyl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3,3-dimethyl-2-pyrrolidinone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-chlorobenzyl chloride is added to the solution of 3,3-dimethyl-2-pyrrolidinone and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylmethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Indole derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-((4-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
97561-98-3 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)8-11(15-12(13)16)7-9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
NDCWFTWYTRXNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1=O)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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